![molecular formula C9H5BrO3 B2582880 4-Bromobenzofuran-3-carboxylic acid CAS No. 1823891-85-5](/img/structure/B2582880.png)
4-Bromobenzofuran-3-carboxylic acid
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Overview
Description
4-Bromobenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3 and a molecular weight of 241.04 . It is a research-use-only product .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a topic of interest in recent years . Methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates have been published over the past 6 years . The synthesis of benzofuran derivatives often involves the use of acetylene derivatives and the Paal–Knorr reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a bromine atom and a carboxylic acid group . Benzofuran is a heterocyclic compound, and its core structure is a fusion of benzene and furan rings .Scientific Research Applications
Synthesis and Characterization
Antimicrobial Screening of Derivatives : Studies have reported the synthesis of 5-Bromobenzofuranyl Aryl Ureas and Carbamates, demonstrating their antimicrobial screening. These compounds were synthesized starting from bromo salicylaldehyde, leading to various derivatives with potential antimicrobial activities (Kumari et al., 2019).
Development of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles : Another study focused on synthesizing a series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran-2-carboxylic acid. These compounds were evaluated for antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021).
Novel Heterocyclic Systems Synthesis : Research into the condensation of 4-(2-bromomethyl)-3,4,5,6-tetrahydro-2H-pyran-4-carbonitrile with 3-amino-5-bromobenzofuran-2-carboxylic acid led to the synthesis of novel derivatives incorporating spiro-linked tetrahydropyran and dihydro-3H-pyrimido[1,2-b]isoquinoline fragments (Kisel et al., 2002).
Biological and Chemical Activity
Antimicrobial Activity of Derivatives : The antimicrobial potential of synthesized derivatives, such as 4-thiazolidinone derivatives prepared from biphenyl-4-carboxylic acid, demonstrates significant activity against various bacterial and fungal strains. This underscores the versatility of 4-bromobenzofuran-3-carboxylic acid derivatives in developing antimicrobial agents (Deep et al., 2014).
Cholinesterase Inhibitors : Research has also been conducted on designing and synthesizing novel cholinesterase inhibitors, showcasing the application of this compound derivatives in neurodegenerative disease research. This illustrates the compound's potential in synthesizing biologically active molecules targeting specific enzymes (Kos et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 4-bromobenzofuran-3-carboxylic acid belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the targets could be related to these biological processes.
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have anti-hepatitis C virus activity and have been developed and utilized as anticancer agents .
Biochemical Pathways
Given the broad range of biological activities of benzofuran compounds, it can be inferred that multiple pathways could be affected . These could include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the reported biological activities of benzofuran compounds, it can be inferred that the effects could include inhibition of tumor growth, bacterial proliferation, oxidative stress, and viral replication .
properties
IUPAC Name |
4-bromo-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWATSUJUTPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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